molecular formula C5H6Cl2N3OP B14229653 N-(2-Methylpyrimidin-4-yl)phosphoramidic dichloride CAS No. 801199-53-1

N-(2-Methylpyrimidin-4-yl)phosphoramidic dichloride

Cat. No.: B14229653
CAS No.: 801199-53-1
M. Wt: 226.00 g/mol
InChI Key: SCIAKNOHCLCFSC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylpyrimidin-4-yl)phosphoramidic dichloride typically involves the reaction of 2-methyl-4-pyrimidinamine with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Methyl-4-pyrimidinamine+Phosphorus oxychlorideN-(2-Methylpyrimidin-4-yl)phosphoramidic dichloride\text{2-Methyl-4-pyrimidinamine} + \text{Phosphorus oxychloride} \rightarrow \text{this compound} 2-Methyl-4-pyrimidinamine+Phosphorus oxychloride→N-(2-Methylpyrimidin-4-yl)phosphoramidic dichloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced equipment and techniques ensures efficient production while maintaining safety standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylpyrimidin-4-yl)phosphoramidic dichloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a phosphoramidate derivative.

Scientific Research Applications

N-(2-Methylpyrimidin-4-yl)phosphoramidic dichloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate esters.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-Methylpyrimidin-4-yl)phosphoramidic dichloride involves its interaction with specific molecular targets. The compound can act as a phosphorylating agent, transferring a phosphoryl group to other molecules. This activity is crucial in various biochemical pathways and can influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethylphosphoramic dichloride
  • Phosphoramidic dichloride, methyl-

Comparison

N-(2-Methylpyrimidin-4-yl)phosphoramidic dichloride is unique due to its specific structure, which includes a pyrimidine ring substituted with a methyl group. This structural feature imparts distinct chemical properties and reactivity compared to other phosphoramidic dichlorides. For example, N,N-Dimethylphosphoramic dichloride has different reactivity due to the presence of dimethyl groups instead of a pyrimidine ring.

Properties

CAS No.

801199-53-1

Molecular Formula

C5H6Cl2N3OP

Molecular Weight

226.00 g/mol

IUPAC Name

N-dichlorophosphoryl-2-methylpyrimidin-4-amine

InChI

InChI=1S/C5H6Cl2N3OP/c1-4-8-3-2-5(9-4)10-12(6,7)11/h2-3H,1H3,(H,8,9,10,11)

InChI Key

SCIAKNOHCLCFSC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)NP(=O)(Cl)Cl

Origin of Product

United States

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